Conformational Flexibility: Rotatable Bond Count Versus N-(3-Methylpyridin-2-yl)acetamide
The target compound possesses two rotatable bonds (the CH₂–NH bond and the CH₂–pyridine bond), whereas the direct amide analog N-(3-methylpyridin-2-yl)acetamide is limited to a single rotatable bond (the amide C–N bond) [1][2]. This difference increases the number of energetically accessible conformers and may enhance the probability of adopting a bound-state conformation in protein binding pockets. The extra rotatable degree of freedom is a direct consequence of the methylene spacer unique to this compound.
| Evidence Dimension | Rotatable bond count (topological) |
|---|---|
| Target Compound Data | 2 rotatable bonds |
| Comparator Or Baseline | N-(3-methylpyridin-2-yl)acetamide (CAS 7463-30-1): 1 rotatable bond |
| Quantified Difference | +1 rotatable bond (100% increase) |
| Conditions | Computed by Cactvs 3.4.8.24 algorithm as reported in PubChem (PubChem release 2025.09.15) |
Why This Matters
A higher rotatable bond count can be advantageous in fragment-based screening where rigid fragments may fail to sample bioactive conformations, while potentially entailing a trade-off in entropic binding penalty that must be empirically evaluated for each target.
- [1] PubChem. Compound Summary for CID 63373250, N-[(3-methylpyridin-2-yl)methyl]acetamide. Rotatable Bond Count: 2. National Center for Biotechnology Information (2025). View Source
- [2] PubChem. Compound Summary for CID 268295, 2-Acetamido-3-methylpyridine. Rotatable Bond Count: 1. National Center for Biotechnology Information (2025). View Source
